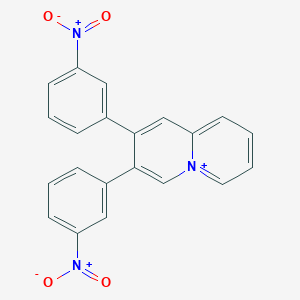
2,3-Bis(3-nitrophenyl)quinolizinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(3-nitrophenyl)quinolizinium (BNQ) is a quinolizinium derivative that has gained significant attention in scientific research due to its unique properties and potential applications. BNQ is a heterocyclic organic compound that contains two nitrophenyl groups and a quinolizinium core structure. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.
作用機序
The mechanism of action of 2,3-Bis(3-nitrophenyl)quinolizinium involves its ability to bind to DNA and induce oxidative damage. The nitrophenyl groups in this compound are responsible for the generation of reactive oxygen species (ROS) that cause oxidative damage to the DNA molecule. This damage can lead to mutations and other genetic abnormalities that can be studied to understand the DNA repair mechanisms in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. One of the most significant effects of this compound is its ability to induce oxidative stress and DNA damage. This damage can lead to cell death and apoptosis, which can be used to study the mechanisms of cell death and survival.
実験室実験の利点と制限
One of the advantages of using 2,3-Bis(3-nitrophenyl)quinolizinium in lab experiments is its ability to induce oxidative damage to DNA, which can be used to study DNA repair mechanisms. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the study of 2,3-Bis(3-nitrophenyl)quinolizinium, including the development of new methods for its synthesis, the optimization of its use in DNA damage and repair studies, and the investigation of its potential applications in other scientific research fields. Additionally, the development of new derivatives of this compound with improved properties and reduced toxicity could lead to new applications in biochemical and physiological research.
合成法
The synthesis of 2,3-Bis(3-nitrophenyl)quinolizinium can be achieved using different methods, including the reaction of quinolizinium with 3-nitrobenzaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 3-nitrobenzaldehyde with 2-aminoquinoline, followed by oxidation to produce this compound. These methods have been optimized to produce high yields of this compound with minimal impurities.
科学的研究の応用
2,3-Bis(3-nitrophenyl)quinolizinium has been studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the study of DNA damage and repair mechanisms. This compound has been shown to bind to DNA and induce oxidative damage, which can be used to study the DNA repair mechanisms in cells.
特性
分子式 |
C21H14N3O4+ |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
2,3-bis(3-nitrophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C21H14N3O4/c25-23(26)18-8-3-5-15(11-18)20-13-17-7-1-2-10-22(17)14-21(20)16-6-4-9-19(12-16)24(27)28/h1-14H/q+1 |
InChIキー |
ADUDVHYIQARMON-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


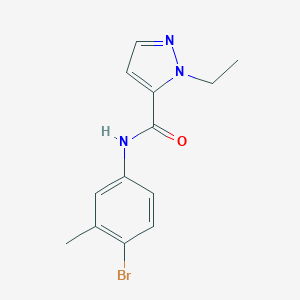
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)
![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

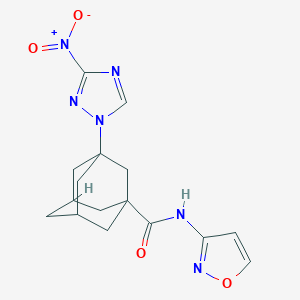
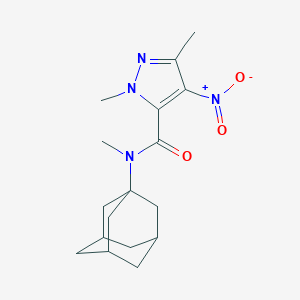
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
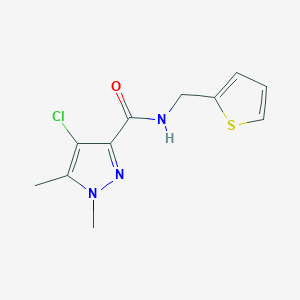
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)

